1-Mercaptohexadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mercaptohexadecan-2-ol is an organic compound with the molecular formula C16H34OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a long hydrocarbon chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
1-Mercaptohexadecan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 1-hexadecanone with sodium borohydride in the presence of thiol reagents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.
Analyse Chemischer Reaktionen
1-Mercaptohexadecan-2-ol undergoes various chemical reactions due to the presence of both thiol and hydroxyl groups. Some of the common reactions include:
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides to form ethers or esters.
Addition: The thiol group can participate in addition reactions with alkenes to form thioethers.
Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Mercaptohexadecan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Mercaptohexadecan-2-ol is primarily based on its ability to form strong bonds with metal surfaces, particularly gold. The thiol group (-SH) reacts with gold to form a stable Au-S bond, which is utilized in the formation of self-assembled monolayers. These monolayers are used to modify surface properties and create functionalized surfaces for various applications .
Vergleich Mit ähnlichen Verbindungen
1-Mercaptohexadecan-2-ol can be compared with other similar compounds such as 1-hexadecanol and 16-mercaptohexadecan-1-ol. While 1-hexadecanol lacks the thiol group, making it less reactive towards metal surfaces, 16-mercaptohexadecan-1-ol has a similar structure but with the thiol group positioned differently. This positional difference can affect the compound’s reactivity and the stability of the formed monolayers .
Eigenschaften
CAS-Nummer |
55525-35-4 |
---|---|
Molekularformel |
C16H34OS |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-sulfanylhexadecan-2-ol |
InChI |
InChI=1S/C16H34OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16-18H,2-15H2,1H3 |
InChI-Schlüssel |
LTDQXPKSPMCGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CS)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.